2,1-Benzoxaborole, 4-bromo-1,3-dihydro-1-hydroxy-
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Overview
Description
2,1-Benzoxaborole, 4-bromo-1,3-dihydro-1-hydroxy- is a chemical compound with the molecular formula C7H6BBrO2. It belongs to the class of benzoxaboroles, which are known for their unique structure containing both boron and oxygen atoms within a heterocyclic ring.
Chemical Reactions Analysis
2,1-Benzoxaborole, 4-bromo-1,3-dihydro-1-hydroxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to yield boron-containing alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl boronic acids to form biaryl compounds.
Scientific Research Applications
2,1-Benzoxaborole, 4-bromo-1,3-dihydro-1-hydroxy- has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of various enzymes, including phosphodiesterase 4 (PDE4), which is targeted in anti-inflammatory treatments.
Biological Studies: The compound is used in studying the inhibition of aminoacyl-tRNA synthetases, which are essential for protein synthesis in cells.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,1-Benzoxaborole, 4-bromo-1,3-dihydro-1-hydroxy- involves its interaction with specific molecular targets. For instance, as a PDE4 inhibitor, it binds to the enzyme’s active site, preventing the breakdown of cyclic adenosine monophosphate (cAMP), which leads to anti-inflammatory effects . In the case of aminoacyl-tRNA synthetase inhibition, the compound traps the tRNA in the editing site, disrupting protein synthesis .
Comparison with Similar Compounds
2,1-Benzoxaborole, 4-bromo-1,3-dihydro-1-hydroxy- can be compared with other benzoxaboroles such as:
These comparisons highlight the unique substitution of the bromine atom in 2,1-Benzoxaborole, 4-bromo-1,3-dihydro-1-hydroxy-, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C7H6BBrO2 |
---|---|
Molecular Weight |
212.84 g/mol |
IUPAC Name |
4-bromo-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C7H6BBrO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4H2 |
InChI Key |
OMAKBBGSEUJMAK-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)Br)O |
Origin of Product |
United States |
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